molecular formula C8H11BrN2O B6598989 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine CAS No. 1289209-27-3

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine

Cat. No.: B6598989
CAS No.: 1289209-27-3
M. Wt: 231.09 g/mol
InChI Key: OAYNKRYEIUYQFG-UHFFFAOYSA-N
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Description

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is a brominated pyridine derivative featuring a propan-1-amine chain linked via an ether bond to the 4-position of a 3-bromopyridine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications targeting receptors such as cannabinoid (CB1/CB2) or NMDA receptors .

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)oxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYNKRYEIUYQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine typically involves the reaction of 3-bromopyridine with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogen-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological or physicochemical properties:

Compound Name (CAS/Code) Substituents/Modifications Molecular Weight Key Findings References
3-[(3-bromopyridin-4-yl)oxy]propan-1-amine 3-bromo-pyridin-4-yloxy, propan-1-amine ~245.11* Base structure; bromine enhances electronic effects and potential receptor binding. N/A
CM-157 (Martínez-Pinilla et al., 2016) 2-tert-butyl-tetrahydropyranylmethyl-benzimidazole sulfonylpyridyloxy N/A CB2 agonist conjugated to fluorescent probe; used in receptor interaction studies.
OX03393 4-(benzothiazol-2-yl)phenoxy, N,N-dimethyl ~312.38* Retained moderate potency in genomic screens; benzothiazole enhances activity.
Fluoxetine Hydrochloride (56296-78-7) 3-(trifluoromethyl)phenoxy, N-methyl 345.79 SSRI drug; trifluoromethyl group improves metabolic stability and CNS penetration.
3-[(1-methylpiperidin-4-yl)oxy]propan-1-amine (1171770-24-3) 1-methylpiperidin-4-yloxy 172.27 Piperidine substitution increases lipophilicity; potential CNS activity.
3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine 3-fluorophenyl, imidazolylpyrimidinylmethyl 311.36 Fluorine and imidazole enhance electronic interactions; targets kinase pathways.

*Calculated based on molecular formula.

Structural and Functional Insights:

Electron-Withdrawing Groups (EWGs):

  • Bromine in this compound vs. trifluoromethyl in Fluoxetine: Bromine offers moderate electron withdrawal, while trifluoromethyl provides stronger inductive effects, improving metabolic resistance .
  • Fluorine in the imidazolylpyrimidine derivative () enhances binding via polar interactions without steric bulk .

Heterocyclic Modifications:

  • CM-157 incorporates a benzimidazole-sulfonylpyridine system, enabling high-affinity CB2 receptor binding compared to simpler pyridines .
  • Piperidine () and morpholine () substitutions increase basicity and membrane permeability, critical for CNS-targeted agents.

N-Methylation (Fluoxetine) versus primary amine (target compound): Methylation reduces first-pass metabolism and enhances bioavailability .

Biological Activity

3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a brominated pyridine moiety linked to a propan-1-amine group, which influences its chemical reactivity and biological interactions. The presence of the bromine atom at the 3-position of the pyridine ring is critical for its biological activity.

Compound Name Structural Features Unique Characteristics
This compoundBromine at 3-positionPotential for enzyme inhibition and receptor modulation
3-(4-chloropyridin-2-yloxy)propan-1-aminoChlorine instead of bromineVariations in biological activity due to different halogen effects
3-(5-methylpyridin-2-yloxy)propan-1-aminoMethyl group instead of bromineLacks halogen functionality, affecting reactivity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a ligand that can modulate the activity of these biological targets, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like inflammation and neurological disorders. The exact mechanisms are still under investigation, but initial studies suggest significant interactions with key metabolic enzymes.

Antimicrobial Activity

One notable application of this compound is its potential antimicrobial properties. Preliminary studies have shown that it may inhibit bacterial biofilms and possess antifungal activity.

Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity.

Bacterial Strain MIC (mg/mL) Activity Observed
Staphylococcus aureus0.005Complete inhibition
Escherichia coli0.010Significant growth reduction

Neuroprotective Effects

In addition to its antimicrobial properties, there are indications that the compound may exhibit neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

Research Findings: Neuroprotective Studies
A recent study assessed the impact of the compound on neuronal cell lines exposed to oxidative stress. Results demonstrated a reduction in cell death rates, suggesting protective mechanisms at play.

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